molecular formula C18H17N2O7- B12536163 4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate CAS No. 677027-73-5

4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate

Cat. No.: B12536163
CAS No.: 677027-73-5
M. Wt: 373.3 g/mol
InChI Key: SFUQNYXQEPLBFT-UHFFFAOYSA-M
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Description

4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is a complex organic compound with a unique structure that includes a biphenyl core, a nitro group, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate typically involves multiple steps, starting from commercially available precursors One common route involves the nitration of biphenyl to introduce the nitro group, followed by the formation of the carbonate ester through a reaction with phosgene or a similar reagent

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

    Substitution: The hydroxypropylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while hydrolysis of the carbonate ester would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, particularly if its derivatives exhibit pharmacological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydroxypropylamino group might participate in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate: shares structural similarities with other biphenyl derivatives, such as:

Uniqueness

The uniqueness of 4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

677027-73-5

Molecular Formula

C18H17N2O7-

Molecular Weight

373.3 g/mol

IUPAC Name

[2-[4-[2-(3-hydroxypropylamino)-2-oxoethyl]phenyl]-4-nitrophenyl] carbonate

InChI

InChI=1S/C18H18N2O7/c21-9-1-8-19-17(22)10-12-2-4-13(5-3-12)15-11-14(20(25)26)6-7-16(15)27-18(23)24/h2-7,11,21H,1,8-10H2,(H,19,22)(H,23,24)/p-1

InChI Key

SFUQNYXQEPLBFT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCO)C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)[O-]

Origin of Product

United States

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